Journal Name:International Journal of Environmental Research and Public Health
Journal ISSN:1660-4601
IF:4.614
Journal Website:http://www.mdpi.com/journal/ijerph
Year of Origin:2004
Publisher:MDPI (Basel, Switzerland)
Number of Articles Per Year:2843
Publishing Cycle:
OA or Not:Yes
Dual-targeted delivery of paclitaxel and indocyanine green with aptamer-modified ferritin for synergetic chemo-phototherapy
International Journal of Environmental Research and Public Health ( IF 4.614 ) Pub Date: 2023-07-01 , DOI: 10.1016/j.colsurfb.2023.113437
The combination of phototherapy and chemotherapy has become attractive and effective cancer treatment. However, the accurate delivery of both chemo-phototherapy drugs to the target site as well as the development of high-efficient phototherapy and chemotherapy drugs remain major challenges. In this study, indocyanine green (ICG) and paclitaxel (PTX)-loaded aptamer ferritin (HAS1411-PTX-ICG) was developed as a biocompatible nanoplatform for combined chemo/photothermal/photodynamic (PTT/PDT) therapy that was safe and highly effective against tumors. HAS1411 was prepared by coupling aptamer AS1411 to the surface of human H chain ferritin (HFtn) by the carbon diimide method to further enhance the targeting of HFtn. Both ICG and PTX were effectively encapsulated in the HAS1411 by incubation at 60 ℃. Moreover, under near-infrared (NIR) light irradiation, HAS1411 enhanced the photothermal effect and cell internalization of ICG, as well as the production of reactive oxygen species in cancer cells. HAS1411-PTX-ICG displayed effective cytotoxicity and a significant tumor spheroids inhibitory effect owning to the improved internalization of PTX and ICG mediated by TfR1 and nucleolin dual receptors. Co-loaded PTX combined with ICG can produce chemo/PTT/PDT under near-infrared (NIR) light irradiation, enhancing the anti-tumor effect. The dual-targeting HAS1411 nanocarrier developed in this study can be a promising delivery system for cancer therapy and the fabricated HAS1411-PTX-ICG possesses potential application in chemo-phototherapy.
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Polyethylene glycol modified graphene oxide-silver nanoparticles nanocomposite as a novel antibacterial material with high stability and activity
International Journal of Environmental Research and Public Health ( IF 4.614 ) Pub Date: 2023-06-30 , DOI: 10.1016/j.colsurfb.2023.113435
Inorganic antibacterial nanomaterials play an increasingly important role in addressing the growing threat of drug-resistant bacteria. Graphene oxide-silver nanoparticles composite (GO-AgNPs), as a kind of inorganic nanomaterials, have excellent antibacterial properties, showing promising potential in biomedical field. However, GO-AgNPs are terribly prone to sedimentation due to aggregation in physiological solutions, along with its non-environmental issues during the synthesis process, seriously limits the antibacterial application of GO-AgNPs in the biomedical field. To solve this problem, herein, polyethylene glycol-graphene oxide-silver nanoparticles composite (GO-AgNPs-PEG) were prepared by modifying GO-AgNPs with polyethylene glycol to enhance their dispersion stability in physiological solutions. In addition, GO-AgNPs-PEG were prepared with using the natural product gallic acid as a reductant and stabilizer, exhibiting the characteristic of environmentally friendly. Meanwhile, the dispersion stability and antibacterial activity of GO-AgNPs-PEG were characterized by various technical methods, it was found that GO-AgNPs-PEG can be stably dispersed in a variety of physiological solutions (e.g., physiological saline, phosphate buffer solution, Luria-Bertani medium, Murashige and Skoog medium) for more than one week. Moreover, the antibacterial properties of GO-AgNPs-PEG in physiological solutions were significantly better than those of GO-AgNPs. Furthermore, it was discovered that the antibacterial mechanism of GO-AgNPs-PEG was probably associated to destroying the integrity of bacterial cell walls and membranes. The findings in this work can provide new ideas and references for the development of new inorganic antibacterial nanomaterials with stable dispersion in physiological solutions.
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Hydrophobically modified hydrogel with enhanced tissue adhesion and antibacterial capacity for wound healing
International Journal of Environmental Research and Public Health ( IF 4.614 ) Pub Date: 2023-06-22 , DOI: 10.1016/j.colsurfb.2023.113424
The increasing emergence of drug-resistant bacteria and bacteria-infected wounds highlights the urgent need for new kinds of antibacterial wound dressing. Herein, we reported a novel bio-adhesive and antibacterial hydrogel consisting of hydrophobically modified gelatin, oxidized konjac glucomannan, and dopamine. This kind of functional hydrogel was endowed with developed stability in a liquid environment and strong tissue adhesion, even much higher than the commercial fibrin glue to wounds. The excellent bacteria-killing efficiency of hydrophobically modified hydrogel against S. aureus and E. coli was verified, as well as the low hemolysis ratio against erythrocytes in vitro. The hydrogel also exhibited good cytocompatibility in terms of supporting cell proliferation. Most importantly, these abovementioned properties could be customized by altering the substitution degree of hydrophobic groups during manufacturing, demonstrating its great potential in biomedical fields such as tissue adhesive and wound dressing.
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Surface microtopography construction and osteogenic properties evaluation of bulk polylactic acid implants
International Journal of Environmental Research and Public Health ( IF 4.614 ) Pub Date: 2023-06-19 , DOI: 10.1016/j.colsurfb.2023.113418
In this study, polylactic acid (PLA) microspheres were used as the raw material to construct bulk implants with surface microtopography through hot pressing and heat treatment, and the microtopographical structures were regulated through the sizes of the PLA microspheres. The surface microtopographies of PLA implants were successfully constructed using micron-sized bulges, which showed a wave-like structure. The ridge width of bulges ranged from 1.64 ± 0.16 µm to 82.52 ± 14.38 µm and the valley depth ranged from 0.49 ± 0.07 µm to 37.35 ± 6.78 µm according to the sizes of microspheres. The nanoindentation tests showed that the modulus and hardness of PLA implants were gradually increased with the decrease in microsphere sizes. The surface microtopography resulted in a slight increase in the hydrophobicity of the PLA implants, but no significant differences were observed. Cells cultured on the implant surface with microtopography exhibited varying morphological responses, and significantly increased osteogenic activity was observed relative to a PLA flat film. This study demonstrated that the surface microtopography derived from PLA microspheres could regulate cellular response and activate osteogenic properties of PLA implants.
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Large-scale in situ self-assembly and doping engineering of zinc ferrite nanoclusters for high performance bioimaging
International Journal of Environmental Research and Public Health ( IF 4.614 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.colsurfb.2023.113473
Iron oxide nanomaterials has good biocompatibility and safety, and has been used as contrast agents for magnetic resonance imaging (MRI). However, its clinical usefulness is hampered by its difficult preparation on large scale, its rapid clearance in vivo and low target tissue enrichment efficiency. Here, we report the synthesis of water-soluble, biocompatible, superparamagnetic non-stoichiometric zinc ferrite nanoclusters (nZFNCs) of approximately 50 g in a single batch using a one-pot synthesis technique. nZFNCs is a secondary cluster structure with a size of about 40 nm composed of zinc-doped iron oxide nanoparticles with a size of about 6 nm. The surface of nZFNCS is endowed with a large number of carboxyl groups as active sites. By simply controlling the synthesis process and adjusting the proportion of metal precursors, the amount of zinc doping can be controlled, while maintaining the same size to ensure similar pharmacokinetics. Compared with undoped, the magnetic responsiveness and relaxation efficiency of nZFNCs are significantly improved, and the transverse relaxation efficiency (r2) can reach 425.5 mM-1s-1 (doping amount x = 0.25), which is 7 times higher than that of commercial Resovist (r2 = 61 mM-1s-1) and 10 times higher than that of Feridex (r2 = 41 mM-1s-1). In vivo imaging results also further confirmed the excellent contrast enhancement performance of the nanoclusters, which can achieve high contrast for more than 2 h in the liver. The advantage of this platform over comparable systems is that the contrast enhancement features are derived from simple techniques that do not require complex physical and chemical methods.
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Effect of osteoblasts on osteoclast differentiation and activity induced by titanium with nanotopography
International Journal of Environmental Research and Public Health ( IF 4.614 ) Pub Date: 2023-07-10 , DOI: 10.1016/j.colsurfb.2023.113448
Titanium with nanotopography (Ti Nano) favors osteoblast differentiation and attenuates the osteoclast inhibitory effects on osteoblasts. Because the interactions between nanotopography and osteoclasts are underexplored, the aims of this study were to evaluate the effects of Ti Nano on osteoclast differentiation and activity, and the influence of osteoblasts on osteoclast-Ti Nano interaction. The discs were conditioned with a mixture of 10 N H2SO4 and 30% aqueous H2O2 to create Ti Nano and non-conditioned Ti discs were used as control (Ti Control). Osteoclasts were cultured on Ti Control and Ti Nano in the presence of osteoblasts in an indirect co-culture system. Also, osteoclasts were cultured on polystyrene and calcium phosphate plates in conditioned media by osteoblasts grown on Ti Control and Ti Nano. While Ti Control exhibited an irregular and smooth surface, Ti Nano presented nanopores distributed throughout the whole surface. Additionally, anisotropy was higher on Ti Nano than Ti Control. Nanotopography favored the gene expression of osteoclast markers but inhibited osteoclast differentiation and activity, and the presence of osteoblasts enhanced the effects of Ti Nano on osteoclasts. Such findings were mimicked by conditioned medium of osteoblasts cultured on Ti Nano, which reduced the osteoclast differentiation and activity. In conclusion, our results indicated that nanotopography regulates osteoblast-osteoclast crosstalk and further investigations should focus the impact of these bone cell interactions on Ti osseointegration.
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Improved skin permeation of transferosomes containing Eulophia macrobulbon extract
International Journal of Environmental Research and Public Health ( IF 4.614 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.colsurfb.2023.113474
Eulophia macrobulbon (EM) extract-loaded transferosomes represent an advanced approach for enhancing skin permeation of bioactive compounds. The formulations improving skin permeation and characterizations of transferosomes were studied, including morphology, entrapment efficiency (EE), vesicle size, polydispersity index (PDI), zeta potential, and skin permeation in the Strat-M® synthetic membrane. Vesicle size increased with increasing transition temperature (Tm) of phosphatidylcholine and the hydrophilic-lipophilic balance (HLB) of the surfactant used as an edge activator. EM extract-loaded transferosomes with varying amounts of phosphatidylcholine, surfactants, and EM extract showed non-significant differences in EE, PDI, and zeta potential. The results demonstrated that the EM extract-loaded transferosomes improved membrane permeability better than the EM solution. The EM solution exhibited a shorter lag time. Considering the advantages of the EM extract-loaded transferosomes and EM solutions, a combination of both formulations was developed in this study. The results showed that the lag time decreased and membrane permeation increased. This study highlights a novel system combining EM extract-loaded transferosomes and an EM solution, exhibiting considerable improvement in skin permeation and presenting the potential for an efficient transdermal drug delivery system for natural bioactive compounds.
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Design and fabrication of dysprosium impregnated polyvinyl alcohol hydrogels. Physiochemical, mechanical, bioimaging and in vitro evaluation
International Journal of Environmental Research and Public Health ( IF 4.614 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.colsurfb.2023.113470
Tissue engineering has gained prominence during the past decade since it offers a key solution to defects associated with the tissue regeneration. The limited healing potential of the cartilage tissue damage has significant clinical implications. Herein, dysprosium (Dy3+) impregnated polyvinyl alcohol (PVA) hydrogels have been developed to enhance the therapeutic efficacy, enabling simultaneous diagnostic imaging and antibacterial drug delivery for potential applications in articular cartilage. Based on the favorable imaging features, Dy3+ impregnated PVA hydrogels with enhanced stability were formed through successive steps of repeated cycles of freezing at – 30 °C for 21 h, thawing at 25 °C for 4 h and lyophilization. The tensile and compression tests of the hydrogels respectively determined a maximum of 3.88 and 1.58 MPa, which reflected better compatibility towards cartilage. The hydrogels fetched a sustained drug release for a period of 12 h with an associated swelling ratio of 80%. The potential of the resultant hydrogels in image diagnosis has been deliberated through their blue and yellow emissions in the visible region. Further, the computed tomography (CT) and magnetic resonance imaging characteristics of the hydrogels respectively accomplished a maximum of 343 Hounsfiled units (HU) and relaxivity of 7.25 mM−1s−1. The cytocompatibility of the hydrogels is also determined through in vitro tests performed in Murine pro B cell line (BA/F3) and human Megakaryocyte cell line (Mo7e) cell lines.
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Non-coding RNA-Directed Therapeutics in Lung Cancer: Delivery Technologies and Clinical Applications
International Journal of Environmental Research and Public Health ( IF 4.614 ) Pub Date: 2023-07-18 , DOI: 10.1016/j.colsurfb.2023.113466
Lung cancer is one of the most aggressive and deadliest health threats. There has been an increasing interest in non-coding RNA (ncRNA) recently, especially in the areas of carcinogenesis and tumour progression. However, ncRNA-directed therapies are still encountering obstacles on their way to the clinic. In the present article, we provide an overview on the potential of targeting ncRNA in the treatment of lung cancer. Then, we discuss the delivery challenges and recent approaches enabling the delivery of ncRNA-directed therapies to the lung cancer cells, where we illuminate some advanced technologies including chemically-modified oligonucleotides, nuclear targeting, and three-dimensional in vitro models. Furthermore, advanced non-viral delivery systems recruiting nanoparticles, biomimetic delivery systems, and extracellular vesicles are also highlighted. Lastly, the challenges limiting the clinical trials on the therapeutic targeting of ncRNAs in lung cancer and future directions to tackle them are explored.
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Tracking Intracellular Nuclear Targeted-chemotherapy of Chidamide-loaded Prussian Blue Nanocarriers by SERS Mapping
International Journal of Environmental Research and Public Health ( IF 4.614 ) Pub Date: 2023-07-19 , DOI: 10.1016/j.colsurfb.2023.113469
The novel histone deacetylase drug chidamide (CHI) has been proven to regulate gene expression associated with oncogenesis via epigenetic mechanisms. However, huge side effects such as non-targeting, poor intracellular accumulation and low nuclear entry efficiency severely restrict its therapeutic efficacy. Dual-targeted nanodrug delivery systems have been proposed as the solution. Herein, we developed a CHI-loaded drug delivery nanosystem based on Prussian blue (PB) nanocarrier, which combines surface-enhanced Raman scattering (SERS) tracking function with cancer cell/nuclear-targeted chemotherapy capability. With the property of background-free SERS mapping, PB nanocarriers can serve as tracking agents to localize intracellular CHI. The incorporation of targeted molecules specifically enhances the cancer cell/nuclear internalization and chemotherapeutic effects of CHI-loaded PB nanocarriers. In vitro cytotoxicity assay clearly shows that the constructed CHI-loaded PB nanocarriers have significant inhibitory on Jurkat cell proliferation. Furthermore, SERS spectral analysis of Jurkat cells incubated with the CHI-loaded PB nanocarriers reveals obvious features of cellular apoptosis: DNA skeleton fragmentation, chromatin depolymerization, histone acetylation, and nucleosome conformation change. Importantly, this CHI-loaded PB nanocarrier will provide a new insight for lymphoblastic leukemia targeted chemotherapy.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学4区 ENVIRONMENTAL SCIENCES 环境科学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
15.70 59 Science Citation Index Expanded Not
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